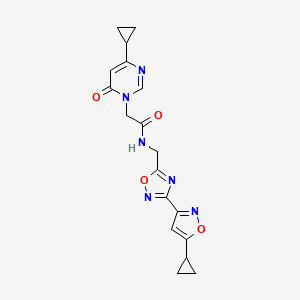

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4/c25-15(8-24-9-20-12(6-17(24)26)10-1-2-10)19-7-16-21-18(23-28-16)13-5-14(27-22-13)11-3-4-11/h5-6,9-11H,1-4,7-8H2,(H,19,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNASUWLNQXAHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC(=NO3)C4=NOC(=C4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrimidine ring with a cyclopropyl substituent and an oxadiazole moiety , contributing to its diverse interactions with biological targets. The presence of nitrogen and oxygen atoms enhances its potential for enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate pathways related to:

- Cell signaling : Influencing pathways that regulate cellular responses.

- Metabolic processes : Potentially affecting metabolic enzymes.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly as an inhibitor of certain enzymes. The following table summarizes its biological activities based on existing studies:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

| Anticancer Properties | Shows potential in inhibiting cancer cell proliferation. |

| Antiviral Effects | May exhibit activity against viral infections through modulation of viral replication processes. |

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the activity of this specific molecule:

- Anticonvulsant Activity : Related compounds have shown anticonvulsant properties mediated by benzodiazepine receptors, suggesting potential neurological applications .

- Cancer Research : Similar pyrimidine derivatives have been identified as inhibitors of SENP1, a target in prostate cancer therapy. This highlights the potential for developing anti-cancer agents from this class of compounds .

- Virtual Screening Studies : Computational methods have been employed to identify lead compounds with significant inhibitory activities against various biological targets, which may include our compound of interest .

Future Directions

Given the promising biological activities observed in related compounds, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure influence biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profiles through animal models.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three stereoisomeric amides listed in Pharmacopeial Forum ():

- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m)

- (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n)

- (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o)

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Cyclopropyl vs. Aromatic Substituents: The target compound’s cyclopropyl groups may enhance metabolic stability and reduce steric hindrance compared to the bulky 2,6-dimethylphenoxy and diphenylhexane moieties in the analogs. Cyclopropyl groups are known to improve pharmacokinetic profiles by resisting oxidative metabolism .

Heterocyclic Diversity: The target’s isoxazole and oxadiazole rings could facilitate hydrogen bonding and π-π interactions with biological targets, whereas the tetrahydropyrimidinone in the analogs may offer distinct conformational preferences.

Stereochemical Complexity: Compounds m, n, and o exhibit defined stereocenters, which could lead to divergent biological activities (e.g., receptor selectivity or enzymatic inhibition).

Research Findings and Trends

While direct experimental data for the target compound are unavailable in the provided evidence, structural analysis allows for informed inferences:

- Metabolic Stability: Cyclopropyl groups likely confer superior metabolic resistance compared to the dimethylphenoxy groups in the analogs, which are prone to phase I oxidation .

- Synthetic Accessibility : The absence of stereochemical complexity in the target compound (based on its name) could simplify synthesis compared to the labor-intensive resolution required for Compounds m, n, and o .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, including cyclization of oxadiazole and pyrimidinone moieties. Key steps include:

- Cyclopropane ring formation : Use cyclopropane carboxylic acid derivatives under controlled temperature (60–80°C) and catalysts like palladium(II) acetate .

- Oxadiazole ring closure : Employ thionyl chloride or carbodiimide-mediated coupling, with reaction times optimized to 12–24 hours in anhydrous DMF .

- Acetamide linkage : Coupling via EDC/HOBt chemistry at pH 7–8 to minimize side reactions . Characterization requires HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm regioselectivity .

Q. How can researchers structurally characterize this compound to confirm its regiochemistry and functional group integrity?

A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm; pyrimidinone NH at δ 10–12 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₄N₆O₄: 472.18) and fragmentation patterns .

- X-ray crystallography : Resolve ambiguous regiochemistry in oxadiazole or pyrimidinone rings .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from differences in assay conditions or impurity profiles. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Compare structural analogs : Evaluate analogs with modified cyclopropyl or oxadiazole groups to isolate pharmacophore contributions .

- Validate purity : Re-test compounds with LC-MS to rule out degradation products .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like EGFR or COX-2:

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds between pyrimidinone and kinase active sites) .

- ADMET profiling : Use SwissADME to optimize logP (target ≤3.5) and reduce CYP450 inhibition risks .

- Free energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., cyclopropyl vs. methyl) on binding .

Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

- Pull-down assays with biotinylated probes : Identify protein targets in cell lysates .

- Metabolomic profiling (LC-MS/MS) : Track downstream effects on pathways like purine biosynthesis .

- CRISPR-Cas9 knockouts : Validate target relevance by silencing candidate genes (e.g., PTGS2 for anti-inflammatory activity) .

Methodological Challenges

Q. How can researchers overcome regioselectivity issues during oxadiazole and isoxazole cyclization?

Competing pathways may yield undesired regioisomers. Mitigation strategies include:

- Temperature control : Lower temperatures (0–5°C) favor kinetic products in nitrile oxide cycloadditions .

- Catalyst screening : Use Cu(I) catalysts to direct oxadiazole formation over alternative ring systems .

- In-situ monitoring : ReactIR tracks intermediate species to optimize reaction times .

Q. What are the best practices for scaling up synthesis without compromising yield?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclopropanation) .

- Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent stoichiometry, solvent ratio) to maximize robustness .

- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.